molecular formula C18H18FN3O3 B2954860 3-(3,5-dimethylisoxazol-4-yl)-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)propanamide CAS No. 1209629-65-1

3-(3,5-dimethylisoxazol-4-yl)-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)propanamide

Cat. No.: B2954860
CAS No.: 1209629-65-1
M. Wt: 343.358
InChI Key: VXAJJFYEUNPERF-UHFFFAOYSA-N
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Description

3-(3,5-dimethylisoxazol-4-yl)-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C18H18FN3O3 and its molecular weight is 343.358. The purity is usually 95%.
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Scientific Research Applications

Isoxazole Derivatives as Therapeutic Agents

Isoxazole derivatives have been explored for their potential in treating various diseases due to their unique structural properties. For example, compounds similar to the specified chemical have been investigated for their role as neurokinin-1 receptor antagonists, which could be beneficial in treating conditions like depression and emesis. The construction of certain solubilizing groups within these compounds has enabled the development of water-soluble drugs suitable for both intravenous and oral administration (Harrison et al., 2001).

Modification for Improved Drug Properties

Modifications of the isoxazole ring have been shown to significantly impact the pharmacokinetic profiles of drugs. For example, replacing methyl groups on the isoxazole ring with halogens has resulted in compounds with enhanced metabolic stability and reduced CYP3A-mediated metabolism. Such modifications are crucial for developing drugs with improved systemic exposure and decreased variability among individuals, as demonstrated in studies with angiotensin and endothelin receptor antagonists (Zhang et al., 2007).

Chemical Synthesis and Biological Evaluation

The chemical synthesis and biological evaluation of isoxazole, benzoxazepine, and related derivatives have revealed their potential as antimicrobial and anti-inflammatory agents. The versatility of isoxazole compounds allows for the development of a wide range of therapeutics with significant biological activities (Kendre et al., 2015).

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c1-11-14(12(2)24-21-11)7-8-18(23)20-10-13-9-17(25-22-13)15-5-3-4-6-16(15)19/h3-6,9H,7-8,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAJJFYEUNPERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCC2=NOC(=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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